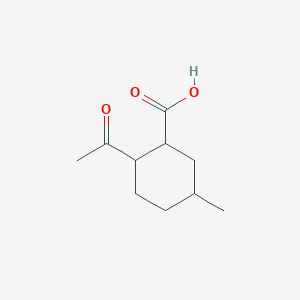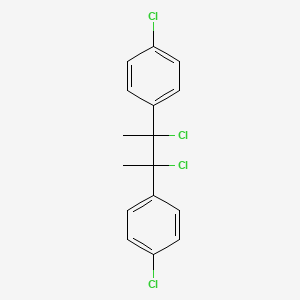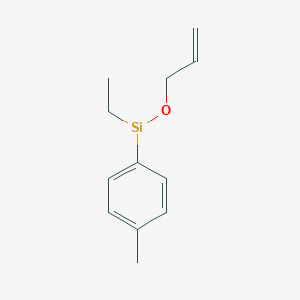
2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane is a chemical compound known for its unique properties and applications. It is a halogenated hydrocarbon with a complex structure that includes chlorine and fluorine atoms. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane typically involves the halogenation of precursor compounds. One common method is the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with chlorine and fluorine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Scientific Research Applications
2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane can be compared with other halogenated hydrocarbons such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and in chemical synthesis.
2-Chloro-1,1,1,3,3,3-hexafluoropropane: Used as a refrigerant and in industrial applications.
1,1,1,3,3,3-Hexafluoro-2-chloropropane: Another halogenated hydrocarbon with similar properties and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
61136-57-0 |
|---|---|
Molecular Formula |
C4Cl4F6O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-chloro-1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane |
InChI |
InChI=1S/C4Cl4F6O/c5-1(9,2(10,11)12)3(13,14)15-4(6,7)8 |
InChI Key |
CGUKJIYDMJSQOD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14579487.png)
![Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]-](/img/structure/B14579494.png)
![Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]-](/img/structure/B14579502.png)


![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)






